Diethyl [anilino(phenyl)methyl]malonate
Description
Historical Context and Discovery
The development of diethyl [anilino(phenyl)methyl]malonate emerged from the broader historical evolution of malonate ester chemistry, which has its roots in the fundamental work on malonic acid derivatives during the late nineteenth and early twentieth centuries. Malonic acid itself was first discovered in the mid-1800s, and the subsequent development of its ester derivatives opened new avenues for synthetic organic chemistry. The synthesis of complex malonate esters incorporating aromatic amine substituents represents a more recent advancement in this field, building upon the foundational understanding of both malonate chemistry and aromatic amine reactivity.
The specific development of aniline-substituted malonate esters can be traced to research efforts focused on creating versatile synthetic intermediates for pharmaceutical applications. These compounds gained particular attention due to their potential utility in the synthesis of heterocyclic compounds and their role as precursors to biologically active molecules. The incorporation of both aniline and phenyl groups into the malonate framework represents a sophisticated approach to molecular design, combining the nucleophilic properties of aromatic amines with the activated methylene chemistry characteristic of malonate esters.
Early synthetic approaches to such compounds often involved multi-step procedures, including condensation reactions between malonate esters and various aromatic amine derivatives. The development of more efficient synthetic methodologies has been driven by the need for reliable access to these structurally complex intermediates, particularly in the context of pharmaceutical research where such compounds serve as key building blocks for drug development programs.
IUPAC Nomenclature and Alternative Names
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex ester compounds containing aromatic substituents. The official IUPAC name for this compound is diethyl 2-[anilino(phenyl)methyl]propanedioate, which systematically describes the molecular structure by identifying the propanedioic acid backbone with its diethyl ester functionalities and the specific substitution pattern at the central carbon atom.
Alternative nomenclature systems provide additional ways to describe this compound, reflecting different approaches to naming complex organic molecules. The compound is also known as diethyl 2-(phenyl-(phenylamino)methyl)malonate, which emphasizes the malonate ester framework while specifying the nature of the aromatic substituents. This alternative naming convention is particularly useful in synthetic chemistry contexts where the malonate ester reactivity is the primary focus.
Additional systematic names include variations that emphasize different structural features of the molecule. The name diethyl (alpha-anilino-benzyl)-malonate highlights the alpha-substitution pattern relative to the malonate carbonyl groups, while the designation (alpha-anilino-benzyl)-malonic acid diethyl ester follows the traditional approach of naming esters as derivatives of their parent carboxylic acids. These naming variations reflect the multifaceted nature of the compound and its potential roles in different chemical contexts.
Chemical Registry Information
The chemical registry information for this compound provides essential identification and classification data necessary for scientific and commercial applications. The compound has been assigned the Chemical Abstracts Service registry number 58929-06-9, which serves as its unique identifier in chemical databases and literature. This CAS number enables unambiguous identification of the compound across different naming systems and ensures accurate communication in scientific and regulatory contexts.
The molecular formula C₂₀H₂₃NO₄ accurately represents the atomic composition of the compound, indicating the presence of twenty carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula provides immediate insight into the molecular complexity and helps predict various physical and chemical properties. The molecular weight of 341.40100 grams per mole places the compound in the category of moderate-sized organic molecules, with implications for its physical properties and biological activity potential.
| Property | Value |
|---|---|
| CAS Number | 58929-06-9 |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.40100 g/mol |
| Exact Mass | 341.16300 |
| Polar Surface Area | 64.63000 |
| LogP Value | 3.65520 |
Additional registry information includes computed molecular descriptors that provide insight into the compound's physicochemical properties. The exact mass of 341.16300 represents the precise molecular mass calculated from the most abundant isotopes of each constituent element. The polar surface area value of 64.63000 square angstroms indicates the molecular surface area occupied by polar atoms, which correlates with membrane permeability and bioavailability characteristics. The LogP value of 3.65520 suggests favorable lipophilicity characteristics that may influence biological activity and pharmacokinetic properties.
Position in Malonate Ester Chemistry
This compound occupies a significant position within the broader landscape of malonate ester chemistry, representing an advanced example of structurally complex malonate derivatives. The compound exemplifies the evolution from simple diethyl malonate, which serves as a fundamental building block in organic synthesis, to sophisticated multi-substituted derivatives that incorporate aromatic amine functionalities. This progression reflects the ongoing development of malonate chemistry toward increasingly complex and specialized applications.
The structural relationship between this compound and simpler malonate esters demonstrates the versatility of the malonate framework in accommodating diverse substituents. Unlike diethyl malonate, which contains only the basic malonate ester structure with reactive methylene hydrogens, this compound features substitution that eliminates the acidic hydrogen atoms while introducing new reactive centers through the aromatic amine functionality. This transformation fundamentally alters the chemical behavior of the molecule, shifting it from a nucleophilic methylating agent to a complex polyfunctional intermediate.
The synthetic accessibility of this compound relies on established methodologies for malonate ester modification, including alkylation reactions and condensation processes. However, the presence of aromatic substituents introduces additional synthetic challenges and opportunities compared to simpler malonate derivatives. The compound can be prepared through various synthetic routes, including condensation reactions between malonate esters and aromatic aldehydes or ketones in the presence of aromatic amines, demonstrating the continuing evolution of synthetic methodologies in malonate chemistry.
The applications of this compound extend beyond those of simpler malonate esters, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates. While basic malonate esters are primarily used for alkylation reactions and as precursors to carboxylic acids, this more complex derivative serves specialized roles in the construction of aromatic heterocycles and biologically active molecules. This functional evolution represents the broader trend in malonate ester chemistry toward increasingly specialized and application-specific derivatives that address the growing complexity of modern synthetic targets.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
diethyl 2-[anilino(phenyl)methyl]propanedioate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-19(22)17(20(23)25-4-2)18(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17-18,21H,3-4H2,1-2H3 |
InChI Key |
VCLKMTAYMZUWSX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact Analysis :
- Electron-Withdrawing Groups (e.g., F, NO₂): Fluorine and nitro substituents enhance electrophilicity, facilitating nucleophilic additions or cyclizations . For instance, the nitro group in compound 10l () increases melting point (177–179°C) compared to non-nitro analogues, likely due to improved crystallinity.
- Bulky Substituents (e.g., furyl, tolyl): Compounds like diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonate exist as oils, reducing their utility in solid-phase reactions but enabling solubility in non-polar solvents for polymer synthesis .
- Aromatic vs. Aliphatic Substituents : Benzyl and allyl groups (e.g., diethyl allyl(3-phenyl-2-propynyl)malonate in ) introduce aliphatic chains that modify steric hindrance and reactivity in Michael additions or Diels-Alder reactions .
Alkylation and Condensation Reactions
- Base-Mediated Alkylation : Diethyl malonate derivatives are often synthesized via alkylation using sodium hydride or potassium t-butoxide. For example, diethyl 2-[(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate is prepared by alkylating diethyl malonate with 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one in acetonitrile .
- Copper-Catalyzed Arylation : Aryl iodides couple with diethyl malonate under mild conditions (Cs₂CO₃, CuI catalysis) to form α-aryl malonates with >80% yields, offering superior functional group tolerance compared to traditional palladium-based methods .
Transesterification and Reduction
- Transesterification : Reactions with sodium salts of diethyl malonate and alkyl halides (e.g., allyl bromide) yield substituted malonates, as seen in the synthesis of diethyl allyl(1-methyl-2-pentynyl)malonate (boiling point: 105–107°C at 1 mmHg) .
- Lithium Aluminium Hydride Reduction: Diethyl ferrocenylalkylmalonates are reduced to 1,3-propanediols for chiral monoacetate synthesis, critical in asymmetric catalysis .
Functional and Regulatory Comparisons
- Pharmaceutical Relevance: Diethyl benzylmalonate is a precursor in steroid synthesis (e.g., methenolone acetate), while nitro- or fluoro-substituted derivatives are explored for anticancer and antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
